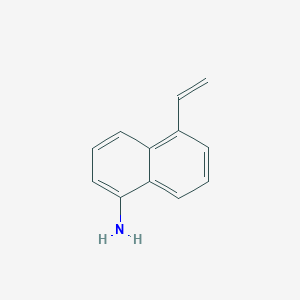

1-Amino-5-vinylnaphthalene

Description

BenchChem offers high-quality 1-Amino-5-vinylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-5-vinylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-ethenylnaphthalen-1-amine |

InChI |

InChI=1S/C12H11N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h2-8H,1,13H2 |

InChI Key |

SMSUJMJQRTYMOM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C=CC=C(C2=CC=C1)N |

Origin of Product |

United States |

The Significance of Naphthalene Derivatives in Organic and Materials Chemistry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. algoreducation.comnumberanalytics.com Its planar structure and delocalized π-electron system impart exceptional stability and unique reactivity, making it a versatile precursor for a wide array of chemical transformations. algoreducation.comijrpr.com Naphthalene and its derivatives are not merely academic curiosities; they are integral to numerous industrial applications, finding use in the synthesis of dyes, pigments, pharmaceuticals, polymers, and advanced materials. algoreducation.comnumberanalytics.comijrpr.comalfa-chemistry.com

The utility of naphthalene derivatives stems from their tunable electronic and photophysical properties, which can be precisely controlled through the introduction of various functional groups. acs.org This has led to their application in cutting-edge materials, including organic light-emitting diodes (OLEDs) and as superplasticizers for concrete. algoreducation.com Furthermore, the ability to modify the naphthalene core allows for the development of materials with tailored characteristics, such as enhanced solubility, thermal stability, and specific electronic behaviors. acs.orgrsc.org

Unique Structural Features and Chemical Modifiability of the Aminovinylnaphthalene Scaffold

The 1-Amino-5-vinylnaphthalene molecule possesses a distinct architecture that makes it a highly valuable tool in chemical synthesis. The presence of an electron-donating amino group (-NH₂) at the 1-position and a π-conjugating vinyl group (-CH=CH₂) at the 5-position on the naphthalene (B1677914) core creates a unique electronic landscape. This substitution pattern influences the molecule's reactivity and provides two distinct sites for chemical modification.

The amino group can undergo a variety of reactions, including oxidation to form nitro derivatives and substitution reactions to introduce a wide range of functionalities. This N-functionalization is a key strategy for altering the molecule's properties and for incorporating it into larger, more complex structures. nih.govrsc.org

Simultaneously, the vinyl group offers a reactive handle for polymerization and addition reactions. It can be reduced to an ethyl group, further expanding the synthetic possibilities. This C-functionalization is crucial for creating polymers and for attaching the naphthalene unit to other molecular frameworks. rsc.orgresearchgate.net The ability to selectively modify either the nitrogen or the carbon of the vinyl group allows for a high degree of control over the final molecular architecture, a critical aspect in the rational design of functional molecules and materials. researchgate.netanr.fr

The concept of a "scaffold" in chemistry refers to a core molecular structure that can be systematically modified to create a library of related compounds. nih.govnih.govresearchgate.net The aminovinylnaphthalene framework perfectly embodies this concept, providing a robust and versatile platform for chemical exploration. The inherent properties of the naphthalene core, combined with the reactivity of the amino and vinyl groups, make it an ideal starting point for the development of new materials with specific functions.

An Overview of Research Trajectories for N and C Functionalized Naphthalene Systems

The strategic functionalization of the naphthalene (B1677914) core, at both the nitrogen of an amino substituent (N-functionalization) and at various carbon positions (C-functionalization), represents a major focus of contemporary chemical research. These efforts are driven by the desire to create novel molecules with tailored properties for a wide range of applications.

N-Functionalization: Research into the N-functionalization of naphthalene derivatives, such as naphthalene diimides (NDIs), has revealed that modifying the imide nitrogen atoms can significantly impact the resulting material's photophysical and electronic properties. acs.orgrsc.org By introducing different substituents at the nitrogen, researchers can tune the molecule's absorption and fluorescence characteristics, as well as its conductivity. acs.org This has led to the development of N-functionalized naphthalenes for use in organic electronics, sensors, and biological imaging. acs.orgacs.org

C-Functionalization: The direct functionalization of the carbon-hydrogen (C-H) bonds of the naphthalene ring is a powerful and increasingly explored strategy for synthesizing complex naphthalene derivatives. rsc.orgresearchgate.netanr.fr This approach avoids the need for pre-functionalized starting materials, making it a more efficient and atom-economical method. rsc.org Researchers have developed catalytic systems, often employing transition metals like palladium and ruthenium, to selectively introduce functional groups at specific positions on the naphthalene ring, including the more challenging remote positions. rsc.organr.fracs.org These methods have enabled the synthesis of a diverse array of multifunctional naphthalenes with potential applications in pharmaceuticals and materials science. rsc.orgrepec.org

The ability to perform both N- and C-functionalization on naphthalene-based systems provides chemists with a powerful toolkit for molecular design. By combining these strategies, it is possible to create highly complex and functional molecules with precisely controlled properties, opening up new frontiers in both fundamental and applied chemical research.

An in-depth analysis of the synthetic routes to 1-Amino-5-vinylnaphthalene and its related aminovinylnaphthalene isomers reveals a variety of strategic chemical transformations. The construction of this bifunctional molecule can be approached from two primary perspectives: the introduction of an amino group onto a pre-existing vinylnaphthalene framework, or the creation of a vinyl group on an aminonaphthalene scaffold. This article explores these methodologies, detailing the chemical reactions and research findings pertinent to each synthetic strategy.

Advanced Spectroscopic Probing and Computational Elucidation of 1 Amino 5 Vinylnaphthalene Electronic and Vibrational Properties

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman) in Research Context

High-resolution vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of molecules like 1-Amino-5-vinylnaphthalene. These methods probe the quantized vibrational energy levels of a molecule, providing a unique "fingerprint" based on its atomic composition and structure.

In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, exciting vibrational modes that induce a change in the dipole moment. For 1-Amino-5-vinylnaphthalene, key expected absorptions would include N-H stretching vibrations from the amino group, C-H stretching from the aromatic ring and vinyl group, C=C stretching of the vinyl and aromatic systems, and various bending modes. Attenuated Total Reflectance (ATR) is a common FT-IR technique used for analyzing solid and liquid samples with minimal preparation. nih.gov

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the naphthalene (B1677914) ring and the vinyl group would be expected to produce strong signals in the FT-Raman spectrum. The combination of both FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. researchgate.net Studies on related naphthalene derivatives often use these techniques in conjunction with density functional theory (DFT) calculations to assign specific vibrational frequencies to corresponding atomic motions within the molecule. researchgate.netnih.gov

Table 1: Expected Vibrational Modes for 1-Amino-5-vinylnaphthalene

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch (Amino Group) | 3300-3500 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |

| Vinyl C-H Stretch | 3010-3095 | FT-IR, FT-Raman |

| C=C Stretch (Aromatic) | 1400-1600 | FT-IR, FT-Raman |

| C=C Stretch (Vinyl) | 1610-1680 | FT-IR, FT-Raman |

| N-H Bend (Amino Group) | 1550-1650 | FT-IR |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

Electronic spectroscopy techniques are fundamental to understanding the photophysical properties of 1-Amino-5-vinylnaphthalene, revealing how the molecule interacts with ultraviolet and visible light. These methods probe the transitions between electronic energy states and are crucial for applications in materials science and organic electronics. smolecule.com

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states. The naphthalene chromophore itself has characteristic absorptions, but the addition of substituents like the amino (-NH₂) and vinyl (-CH=CH₂) groups significantly alters the electronic structure and, consequently, the absorption spectrum. mdpi.com

The amino group acts as an electron-donating group, which tends to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. aip.orgresearchgate.net High-resolution electronic spectroscopy of 1-aminonaphthalene shows its primary absorption band is red-shifted by nearly 2000 cm⁻¹ compared to unsubstituted naphthalene. aip.orgresearchgate.net The vinyl group extends the π-conjugated system, which also typically results in a red shift. Therefore, 1-Amino-5-vinylnaphthalene is expected to absorb light at longer wavelengths than naphthalene or 1-aminonaphthalene alone. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also expected to be high for the π → π* transitions characteristic of such aromatic systems. mdpi.com

Luminescence spectroscopy involves the emission of light from electronically excited states, typically fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). Naphthalene and its derivatives are well-known for their fluorescent properties, often exhibiting high quantum yields and excellent photostability due to their rigid, planar π-conjugated structure. nih.gov

Circularly Polarized Luminescence (CPL) is a more specialized technique that measures the differential emission of left and right circularly polarized light from chiral luminophores. rsc.org While 1-Amino-5-vinylnaphthalene is achiral, it can be used as a monomer to synthesize chiral polymers. mdpi.com When incorporated into a chiral superstructure, the naphthalene chromophore can exhibit CPL. mdpi.com CPL studies provide valuable information about the excited-state geometry of chiral molecules and materials. The dissymmetry factor (g_lum), which is the ratio of the CPL intensity to the total luminescence intensity, is a key parameter in these studies. nih.gov The development of CPL-active materials is a growing area of research with potential applications in 3D displays, information storage, and biological probes. rsc.org

The naphthalene moiety is an efficient chromophore for absorbing UV light. In systems containing multiple chromophores, such as polymers, the absorbed energy can be transferred from one molecule to another. This process, known as Förster Resonance Energy Transfer (FRET), is a non-radiative, distance-dependent phenomenon. acs.orgepa.gov

Research on polymers containing naphthalene chromophores has demonstrated that they can act as efficient "antennas" for collecting photoexcitation energy. acs.orgepa.gov The energy migrates between naphthalene units along the polymer chain until it reaches an energy trap or an acceptor molecule, such as an anthracene chromophore. acs.orgepa.gov This energy transfer occurs over tens of nanoseconds and is highly efficient, even at low concentrations of the acceptor. acs.org This property is crucial in the development of light-harvesting systems and has been studied in various multichromophoric systems, including those linking naphthalene to other chromophores like protoporphyrin. princeton.eduacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). uobasrah.edu.iq

For 1-Amino-5-vinylnaphthalene, the ¹H NMR spectrum would provide distinct signals for the protons of the amino group, the vinyl group, and the aromatic naphthalene ring. The chemical shifts, integration values (proton count), and spin-spin coupling patterns would allow for the precise assignment of each proton. rsc.org Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the complete structural assignment. mdpi.com These techniques are crucial for distinguishing between isomers and providing a detailed picture of the molecular architecture. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for 1-Amino-5-vinylnaphthalene

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹H | Vinyl Protons | 5.0 - 7.0 |

| ¹H | Amino Protons | 3.5 - 5.0 (broad) |

| ¹³C | Aromatic Carbons | 110 - 150 |

Mass Spectrometry (ESI-MS) for Mechanistic Intermediates and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from solution with minimal fragmentation, making it ideal for studying reaction intermediates and products. nih.gov

In the context of 1-Amino-5-vinylnaphthalene, ESI-MS can be used to monitor the progress of chemical reactions and identify transient species. For instance, in studies of the oxidative coupling of 2-aminonaphthalenes, ESI-MS has been employed to gain mechanistic insights by detecting key intermediates in the catalytic cycle. acs.orgacs.org The high sensitivity and speed of MS, particularly when coupled with techniques like liquid chromatography (LC/MS), allow for the detailed analysis of complex reaction mixtures. nih.gov This capability is crucial for understanding reaction mechanisms, optimizing synthetic procedures, and characterizing the final products derived from 1-Amino-5-vinylnaphthalene. purdue.edunih.gov

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations serve as a powerful tool to complement experimental findings, offering deep insights into the molecular-level properties of 1-Amino-5-vinylnaphthalene. Theoretical modeling allows for the prediction of its geometry, electronic behavior, spectroscopic characteristics, and potential for specific applications, such as in non-linear optics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 1-Amino-5-vinylnaphthalene, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional conformation (geometry optimization). researchgate.netnih.gov

The optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. This yields a stable structure from which various electronic properties can be accurately calculated. Theoretical studies on related molecules, such as di-amino naphthalenes, have shown that the addition of amino groups to the naphthalene ring affects the electronic and structural properties. researchgate.net For 1-Amino-5-vinylnaphthalene, the presence of the electron-donating amino group and the conjugated vinyl group is expected to significantly influence the electron distribution across the naphthalene core. The optimized geometry provides the foundation for all subsequent theoretical calculations, including vibrational frequencies, electronic transitions, and reactivity descriptors. researchgate.netuobabylon.edu.iq

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, making it invaluable for predicting and interpreting UV-Visible absorption and emission spectra. rsc.orgrsc.org By applying TD-DFT to the optimized ground-state geometry of 1-Amino-5-vinylnaphthalene, one can compute the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for the lowest-lying electronic transitions. nih.gov

These calculations help identify the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of conjugated aromatic systems. For instance, studies on similar vinyl naphthalene compounds have successfully correlated calculated spectra with experimental data. researchgate.net The inclusion of solvent effects, often using a model like the Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted spectra, providing a more realistic comparison with experimental measurements in solution. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. pku.edu.cn

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. For 1-Amino-5-vinylnaphthalene, the electron-donating amino (-NH2) group is expected to raise the HOMO energy level, while the π-conjugated system of the vinyl group and naphthalene ring influences both the HOMO and LUMO. Studies on di-amino naphthalenes have demonstrated that the addition of amino groups decreases the energy gap compared to the parent naphthalene molecule, which enhances conductivity. uobabylon.edu.iq This suggests that 1-Amino-5-vinylnaphthalene likely possesses a relatively small energy gap, indicating its potential utility in organic electronic materials. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Naphthalene Derivatives Note: These are representative values from theoretical studies on related compounds to illustrate expected trends.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.05 | 5.10 |

| 2-Vinylnaphthalene (B1218179) | -5.89 | -1.45 | 4.44 |

| Diaminonaphthalene | -5.21 | -0.98 | 4.23 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. proteopedia.org The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent regions with near-zero or intermediate potential.

For 1-Amino-5-vinylnaphthalene, the MEP map is expected to show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. The hydrogen atoms of the amino group would exhibit a positive potential (blue). The π-electron clouds of the naphthalene ring and the vinyl group would also contribute to the negative potential regions, indicating their nucleophilic character. ias.ac.in MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the molecule's behavior in condensed phases and biological systems. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized, Lewis-like structure of bonds and lone pairs. wisc.edu This analysis quantifies intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis calculates the stabilization energy (E(2)) associated with these delocalizations. researchgate.net

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies Note: This table presents typical interactions expected for 1-Amino-5-vinylnaphthalene based on NBO analysis of similar aromatic amines.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (Caromatic-Caromatic) | ~40-50 |

| π (Caromatic-Caromatic) | π* (Cvinyl=Cvinyl) | ~15-25 |

| π (Cvinyl=Cvinyl) | π* (Caromatic-Caromatic) | ~5-10 |

Hyperpolarizability and Non-Linear Optical (NLO) Property Predictions

Molecules with extensive π-conjugated systems and significant charge asymmetry, often created by linking electron-donating and electron-accepting groups, can exhibit large non-linear optical (NLO) responses. mdpi.com The key parameter for quantifying the NLO response at the molecular level is the first-order hyperpolarizability (β). mdpi.com Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of new organic compounds. nih.gov

1-Amino-5-vinylnaphthalene possesses an electron-donating amino group and a π-conjugated naphthalene-vinyl system, which can be considered a "push-pull" type structure, although it lacks a formal strong acceptor group. mdpi.com The intramolecular charge transfer from the amino group to the π-system can lead to a significant dipole moment and a notable first-order hyperpolarizability. Calculations on similar push-pull aromatic systems have shown that such features lead to enhanced NLO properties. nih.gov The predicted hyperpolarizability value for 1-Amino-5-vinylnaphthalene, when compared to standard NLO materials like urea, can indicate its potential for use in advanced photonic and optoelectronic applications. mdpi.comnih.gov

Investigation of Reaction Energy Barriers via Computational Methods

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies investigating the reaction energy barriers of 1-Amino-5-vinylnaphthalene. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic and vibrational properties of molecules, specific research focusing on the reaction kinetics and transition states of 1-Amino-5-vinylnaphthalene appears to be limited or not publicly available at this time.

Theoretical investigations of reaction energy barriers provide crucial insights into the reactivity, stability, and potential reaction pathways of a chemical compound. Such studies typically involve mapping the potential energy surface of a reaction, identifying transition state structures, and calculating the activation energy required for the reaction to proceed. These computational analyses are instrumental in understanding reaction mechanisms at a molecular level.

Although no direct data exists for 1-Amino-5-vinylnaphthalene, related research on similar aromatic amines and vinyl compounds demonstrates the utility of these computational approaches. For instance, studies on the reactions of phenyl and amino radicals have utilized ab initio calculations to investigate potential energy surfaces and predict rate constants. nih.govresearchgate.net Similarly, DFT methods have been employed to analyze the reaction kinetics of aminotoluene with hydroxyl radicals, determining the most probable reaction paths and activation energies. researchgate.net

The absence of specific computational data for 1-Amino-5-vinylnaphthalene highlights a potential area for future research. A computational study on this compound could explore various reaction types, such as:

Electrophilic addition to the vinyl group: Investigating the energy barriers for the addition of various electrophiles across the double bond.

Reactions at the amino group: Modeling the energetics of N-alkylation, N-acylation, or diazotization reactions.

Polymerization initiation: Calculating the energy barriers associated with the initiation of vinyl polymerization.

Such a theoretical investigation would provide valuable data on the kinetic and thermodynamic feasibility of different reactions involving 1-Amino-5-vinylnaphthalene, contributing to a more complete understanding of its chemical behavior.

Applications in Advanced Materials and Chemical Systems

Polymeric Materials and Copolymers

The presence of a vinyl group in 1-Amino-5-vinylnaphthalene makes it a valuable monomer for the synthesis of a range of polymeric materials. The amino functionality further provides a site for post-polymerization modification, enabling the creation of polymers with tailored properties.

Monomer for Functional Polyvinylnaphthalene Derivatives

As a derivative of vinylnaphthalene, 1-Amino-5-vinylnaphthalene can undergo polymerization to form functional polyvinylnaphthalene derivatives. The polymerization of vinylnaphthalenes, such as 1-vinylnaphthalene (B14741) and 2-vinylnaphthalene (B1218179), has been demonstrated to produce polymers with interesting properties. For instance, syndiotactic poly(2-vinylnaphthalene) can be synthesized through coordination polymerization. nih.gov The resulting polymer can be further modified, for example, by treatment with boron tribromide to yield syndiotactic poly(6-hydroxy-2-vinylnaphthalene). nih.gov This highlights the potential for creating a variety of functional polyvinylnaphthalenes by starting with appropriately substituted vinylnaphthalene monomers like 1-Amino-5-vinylnaphthalene. The amino group in the resulting polymer, poly(1-Amino-5-vinylnaphthalene), would offer a reactive handle for further functionalization, leading to materials with specific chemical and physical characteristics.

Copolymers with Tunable Photophysical and Electronic Properties

Copolymerization of 1-Amino-5-vinylnaphthalene with other monomers, such as styrene (B11656) or methyl methacrylate (B99206), can lead to the development of copolymers with tunable photophysical and electronic properties. The naphthalene (B1677914) moiety is known for its fluorescent properties, and incorporating it into a polymer backbone can yield materials with interesting light-emitting characteristics.

For example, studies on copolymers of 2-vinylnaphthalene with methyl methacrylate have shown that the fluorescence and energy migration properties can be controlled by the copolymer composition and structure. acs.org The photophysical properties of such copolymers are influenced by the interactions between the naphthalene units and the comonomer units. By adjusting the ratio of 1-Amino-5-vinylnaphthalene to the comonomer, it is possible to fine-tune the emission wavelength, quantum yield, and other photophysical parameters of the resulting copolymer. This tunability is highly desirable for applications in areas such as organic electronics and sensor technology.

Table 1: Photophysical Properties of Naphthalimide-Methylmethacrylate Copolymers

| Copolymer | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Poly(MMA-co-dye IIa) | 444 | 532 | 3725 |

| Poly(MMA-co-dye IIb) | 442 | 528 | 3685 |

| Poly(MMA-co-dye IIc) | 442 | 526 | 3613 |

| Poly(MMA-co-dye IId) | 444 | 528 | 3583 |

| Poly(MMA-co-dye IIe) | 440 | 526 | 3716 |

Data extracted from a study on copolymers of methylmethacrylate with various 4-allylamino-N-phenyl-1,8-naphthalimide dyes, which are analogous in containing an amino-functionalized naphthalene derivative. znaturforsch.com

Functionalization of Polymeric Backbones for Specific Applications

The amino group of 1-Amino-5-vinylnaphthalene provides a versatile point of attachment for the functionalization of polymeric backbones. This can be achieved through either "grafting to" or post-polymerization modification techniques. nih.govwiley-vch.de In the "grafting to" approach, pre-synthesized polymer chains with reactive end groups are attached to the amino groups on a polymer backbone derived from 1-Amino-5-vinylnaphthalene. nih.gov

Alternatively, post-polymerization modification involves the chemical transformation of the amino groups on the polymer backbone into other functional groups. wiley-vch.demdpi.com For example, the amino groups could be reacted with various electrophiles to introduce a wide range of functionalities, thereby altering the polymer's properties such as solubility, thermal stability, and biocompatibility. This approach allows for the creation of tailor-made polymers for specific applications, including drug delivery systems, polymer supports for catalysts, and materials with specific surface properties. For instance, polystyrene containing indole (B1671886) side groups has been successfully modified through regioselective silylation. researchgate.net

Organic Electronic and Optoelectronic Devices

The unique electronic and optical properties of the naphthalene core make 1-Amino-5-vinylnaphthalene and its polymeric derivatives promising candidates for use in organic electronic and optoelectronic devices.

Building Blocks for Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Polymers derived from 1-Amino-5-vinylnaphthalene have the potential to be used as active materials in the emissive layer of organic light-emitting diodes (OLEDs). researchgate.netossila.comnih.govnih.gov The naphthalene moiety can act as a chromophore, emitting light upon electrical excitation. The efficiency and color of the emission can be tuned by modifying the polymer structure, for example, through copolymerization or by attaching different functional groups to the amino nitrogen. nih.gov The amino group can also facilitate charge transport within the device, potentially leading to improved performance. researchgate.net

In the realm of organic field-effect transistors (OFETs), polymers with good charge transport properties are essential. researchgate.netmdpi.comrsc.org The extended π-system of the naphthalene core in poly(1-Amino-5-vinylnaphthalene) could facilitate charge carrier mobility. The ability to functionalize the polymer via the amino group allows for the tuning of its electronic properties, such as the HOMO and LUMO energy levels, to optimize its performance as a semiconductor in an OFET.

Table 2: Charge-Transporting Properties of a Diketopyrrolopyrrole (DPP)-based Polymer in an OFET

| Device Configuration | Dielectric | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| BG–BC | SiO₂ | 1.85 × 10⁻⁴ | 3.55 × 10⁻⁵ |

| TG–BC | PMMA | 6.17 × 10⁻³ | 3.13 × 10⁻³ |

This table presents data for a different polymer to illustrate the type of charge transport properties relevant to OFETs. BG-BC refers to bottom-gate bottom-contact, and TG-BC refers to top-gate bottom-contact. rsc.org

Photosensitizers and Photoinitiators in Photopolymerization and 3D Printing

1-Amino-5-vinylnaphthalene and its derivatives can act as photosensitizers or photoinitiators in photopolymerization processes, which are crucial for applications like 3D printing. researchgate.netfh-ooe.at A photosensitizer absorbs light at a specific wavelength and then transfers the energy to a photoinitiator, which in turn generates the reactive species that initiate polymerization. researchgate.net The naphthalene chromophore in 1-Amino-5-vinylnaphthalene can absorb UV or visible light, making it a potential candidate for a photosensitizer. researchgate.net

As a photoinitiator, upon light absorption, the molecule itself would generate the initiating species. The efficiency of photoinitiation is a key parameter in these applications. researchgate.netrsc.org The development of novel photoinitiating systems is an active area of research, particularly for their use in advanced manufacturing technologies like 3D printing, where the precise and rapid curing of resins is essential. researchgate.netfh-ooe.atfabbaloo.comsme.org

Chiral Materials for Chiroptics and Chiral Sensing

The development of chiral materials is crucial for applications in chiroptics, such as circularly polarized luminescence (CPL), and for enantioselective sensing. While direct studies on 1-Amino-5-vinylnaphthalene for these applications are not extensively detailed, its structure is highly conducive to the creation of chiral polymers and sensors.

Detailed Research Findings:

The vinyl group on the naphthalene core allows 1-Amino-5-vinylnaphthalene to act as a monomer in polymerization reactions. The synthesis of chiral polymers can be achieved by incorporating chiral moieties, either into the monomer itself or by using chiral catalysts during polymerization. For instance, research on other vinyl-based monomers, such as vinyl[2.2]paracyclophane, has demonstrated that polymerization (anionic, cationic, or radical) can produce homopolymers and copolymers with significant chiral properties. mdpi.comresearchgate.net These properties are retained even when the chiral monomer is present in small fractions within a copolymer, for example with an achiral monomer like styrene. mdpi.com This principle suggests that 1-Amino-5-vinylnaphthalene could be similarly polymerized to yield polymers where chirality is introduced, potentially leading to materials with distinct chiroptical activities.

Furthermore, the amino group provides a convenient site for modification. Chiral side chains can be attached to the nitrogen atom, imparting chirality to the monomer before polymerization. This approach has been used to create chiral conjugated polymers from other monomers, where the asymmetry in the side-chain is translated to the polymer backbone, inducing chiral ordering that can be observed through techniques like circular dichroism (CD) spectroscopy. rsc.org Such chiral ordering is fundamental for applications in chiroptical devices and enantioselective sensing. rsc.orgnih.gov

In the realm of chiral sensing, naphthalene derivatives are well-established fluorophores. researchgate.net The design of fluorescent sensors for the enantioselective recognition of chiral amines, amino alcohols, and amino acids has been successfully demonstrated using binaphthyl structures. researchgate.net These sensors operate by exhibiting different fluorescent responses to different enantiomers of a target analyte. Given its rigid and fluorescent naphthalene core, 1-Amino-5-vinylnaphthalene serves as a promising platform for developing new chiral sensors.

Boron-Nitrogen Doped Polycyclic Aromatic Hydrocarbons for Luminescent Applications

Boron-nitrogen (B-N) doped polycyclic aromatic hydrocarbons (PAHs) are a class of materials attracting significant interest for their unique electronic and photophysical properties. researchgate.net The isoelectronic replacement of a C=C bond with a B-N bond in a PAH framework can tune the material's energy gap, electron affinity, and luminescence behavior. nih.gov These materials are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govnih.gov

Detailed Research Findings:

The synthesis of B-N doped PAHs often involves the strategic incorporation of boron and nitrogen atoms into an aromatic skeleton. Amino-substituted aromatic compounds, such as aminonaphthalene derivatives, are valuable precursors as they provide the necessary nitrogen atom for the B-N unit. A variety of synthetic strategies have been developed to create these materials, including borylative cyclization and electrophilic C-H borylation. researchgate.netnih.gov

For example, a one-pot synthesis method has been developed to produce a series of B-doped PAHs from ortho-aryl substituted diarylalkynes, yielding compounds with high photoluminescence quantum yields (up to 97% in solution and 91% in solid-state films). nih.gov While not starting from an aminonaphthalene directly, this highlights the high luminescence potential of boron-doped systems. Another approach involves the reaction of appropriately substituted alkynes with BBr₃ to create brominated B-doped PAHs, which can be further functionalized. nih.gov

More directly relevant is the synthesis of BN-phenanthrenes and BN-tetraphenes, which are isosteres of their all-carbon PAH counterparts. acs.org The synthesis of these compounds can start from precursors that are assembled to form the final B-N containing ring system. The resulting BN-PAHs exhibit high fluorescence quantum yields (up to 0.80) and their properties can be tuned through derivatization. acs.org The structure of 1-Amino-5-vinylnaphthalene, containing both a nitrogen source (amino group) and a reactive site (vinyl group), makes it a conceptually ideal precursor for cyclization reactions with boron-containing reagents to form fused BN-heterocyclic systems with luminescent properties. rsc.orgrsc.org

Chemical Sensors and Probes

The inherent fluorescence of the naphthalene core makes its derivatives, including 1-Amino-5-vinylnaphthalene, excellent candidates for the development of chemical sensors and probes. nih.gov

Design of Fluorescent Sensors based on Naphthalene Core

Naphthalene-based fluorophores are widely used in the design of fluorescent sensors for detecting various analytes, including metal ions and small molecules. researchgate.net Their unique photophysical properties, such as high quantum yield and photostability, arise from the rigid and extended π-conjugated system of the naphthalene ring. nih.gov

Detailed Research Findings:

The sensing mechanism of these probes often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). The fluorescence of the naphthalene core can be "turned off" or "turned on" upon binding to a specific analyte.

For example, a fluorescent probe for Cu²⁺ was designed using a naphthalimide derivative. nih.gov In its free state, the probe exhibits strong fluorescence. Upon binding with Cu²⁺, the fluorescence is quenched. This probe demonstrated high selectivity and sensitivity for copper ions with a detection limit of 1.8 μM. nih.gov Similarly, poly(1-aminonaphthalene) has been synthesized and used as a "turn-off" fluorescent sensor for the selective detection of Fe³⁺ ions in water, with a detection limit of 1.04 mg L⁻¹. nih.gov The amino group in these systems plays a critical role, often acting as part of the binding site for the target ion.

The position and nature of substituents on the naphthalene ring are crucial for tuning the sensor's properties. researchgate.net The amino group in 1-Amino-5-vinylnaphthalene can act as an electron donor and a binding site, while the vinyl group offers a handle for further functionalization or immobilization onto a solid support.

| Naphthalene Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Naphthalimide-Thiophene Schiff Base | Cu²⁺ | Fluorescence Quenching | 1.8 µM | nih.gov |

| Poly(1-aminonaphthalene) | Fe³⁺ | Fluorescence "Turn-off" | 1.04 mg L⁻¹ | nih.gov |

| Naphthalene-based Schiff Base | Al³⁺ | Fluorescence Enhancement | 1.0 x 10⁻⁷ M | rsc.org |

| Amino-1,8-naphthalimide derivatives | Phosgene | Reactivity-based | Not specified | rsc.org |

Application in Analytical Methodologies (e.g., as a probe or standard)

While specific documentation of 1-Amino-5-vinylnaphthalene as a certified analytical standard is limited, its derivatives and related compounds are widely used as fluorescent probes in analytical chemistry. The strong and stable fluorescence of the naphthalene moiety makes it an ideal label for imaging and quantification. nih.govmdpi.com

For instance, amino-1,8-naphthalimide-based probes have been developed for the real-time detection of hazardous chemical agents like phosgene. rsc.org These are "activity-based" sensors where the probe reacts with the analyte, causing a distinct change in its fluorescence, allowing for sensitive detection. Similarly, poly(1-aminonaphthalene) has been successfully applied for the determination of Fe³⁺ content in water samples. nih.gov The utility of naphthalene derivatives extends to biological imaging, where they can be used to detect intracellular ions like Al³⁺ in living cells. rsc.org The primary role of 1-Amino-5-vinylnaphthalene in this context is as a versatile synthetic intermediate for constructing these more complex and targeted analytical probes.

Precursors for Complex Heterocyclic Systems

The arrangement of the amino and vinyl groups on the naphthalene scaffold of aminovinylnaphthalenes makes them ideal precursors for synthesizing complex, fused heterocyclic systems through cyclization reactions. mdpi.commdpi.com These reactions are fundamental in medicinal chemistry and materials science for building novel molecular architectures.

Synthesis of Borazaphenanthrene Derivatives (e.g., from 2-amino-1-vinylnaphthalene)

A key application demonstrating the synthetic utility of the amino-vinylnaphthalene structure is the synthesis of borazaphenanthrene derivatives. These are a type of B-N doped PAH where the heterocyclic ring is fused to the naphthalene core.

Detailed Research Findings:

The synthesis of a 2-phenyl-azaboraphenanthrene derivative has been achieved starting from the isomer 2-amino-1-vinylnaphthalene. This reaction provides a clear blueprint for the reactivity expected from 1-Amino-5-vinylnaphthalene. The synthesis involves a cyclization reaction between the aminovinylnaphthalene and a boron source, such as dichlorophenylborane (B1345638), in the presence of a base like triethylamine.

The reaction proceeds as follows:

The 2-amino-1-vinylnaphthalene is dissolved in a suitable solvent (e.g., chlorobenzene).

Triethylamine and dichlorophenylborane are added.

The mixture is heated under reflux (e.g., at 130 °C) for several hours.

This process leads to the formation of the fused boron-nitrogen heterocyclic ring, yielding the borazaphenanthrene product with high efficiency (e.g., 99% yield). This reaction demonstrates a powerful method for constructing complex B-N doped PAHs, leveraging the adjacent amino and vinyl functionalities to build the heterocyclic ring system. This pathway is highly relevant for creating novel materials with tailored electronic and photophysical properties for applications in organic electronics.

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-amino-1-vinylnaphthalene | Dichlorophenylborane, Triethylamine | Chlorobenzene, 130 °C, 12 hours | 2-phenyl-azaboraphenanthrene | 99% |

Formation of Fused Aza-ring Systems via Intramolecular Cyclization

The unique molecular architecture of 1-Amino-5-vinylnaphthalene, featuring both a nucleophilic amino group and a reactive vinyl group appended to the naphthalene core, presents an intriguing platform for the synthesis of complex fused aza-ring systems through intramolecular cyclization. Such reactions are of significant interest in synthetic organic chemistry for the construction of novel polycyclic aromatic hydrocarbons (PAHs) containing nitrogen, which are scaffolds for new materials and pharmacologically active compounds. The strategic positioning of the amino and vinyl functionalities allows for a variety of cyclization pathways, potentially leading to the formation of diverse heterocyclic frameworks.

The intramolecular cyclization of 1-Amino-5-vinylnaphthalene can be envisioned to proceed through several mechanistic manifolds, including transition-metal-catalyzed processes, acid-catalyzed reactions, and photochemical cyclizations. Each of these approaches offers a distinct means of activating the molecule and promoting the ring-closing event.

One potential avenue for the intramolecular cyclization of 1-Amino-5-vinylnaphthalene is through a transition-metal-catalyzed amination of the vinyl group. Palladium-catalyzed reactions, such as the aza-Wacker cyclization, are powerful methods for the formation of nitrogen-containing heterocycles. nih.gov In a hypothetical scenario, a palladium(II) catalyst could coordinate to the vinyl group of 1-Amino-5-vinylnaphthalene, rendering it susceptible to nucleophilic attack by the neighboring amino group. Subsequent β-hydride elimination would then regenerate the catalyst and yield the cyclized product. The regioselectivity of this process would be crucial in determining the size of the newly formed aza-ring.

Another plausible strategy involves an acid-catalyzed intramolecular hydroamination. In the presence of a strong acid, the amino group of 1-Amino-5-vinylnaphthalene could protonate, and the vinyl group could be activated towards nucleophilic attack. This type of reaction would lead to the formation of a saturated or partially saturated aza-ring fused to the naphthalene system. The specific reaction conditions, including the choice of acid and solvent, would be expected to significantly influence the reaction's efficiency and selectivity.

Furthermore, photochemical conditions could potentially induce cyclization. Upon absorption of light, 1-Amino-5-vinylnaphthalene could be promoted to an excited state, where the electronic distribution is significantly altered, potentially facilitating an intramolecular cycloaddition or a radical-mediated cyclization.

A specific type of intramolecular cyclization that could be relevant to derivatives of 1-Amino-5-vinylnaphthalene is the "tert-amino effect". This reaction occurs in N,N-disubstituted aromatic tertiary amines that possess an adjacent conjugated electron-deficient group. It involves the transfer of a hydride from a C(sp³)-H bond alpha to the tertiary amine nitrogen to the electron-deficient group, resulting in a zwitterionic intermediate that subsequently cyclizes. While 1-Amino-5-vinylnaphthalene itself is a primary amine, its derivatives could potentially undergo such a transformation.

While the intramolecular cyclization of 1-Amino-5-vinylnaphthalene represents a promising strategy for the synthesis of novel fused aza-ring systems, detailed experimental studies and research findings specifically documenting these transformations are not extensively available in the public domain. The exploration of different catalytic systems and reaction conditions is necessary to fully realize the synthetic potential of this versatile building block.

Below is a hypothetical data table illustrating the potential outcomes of such research, based on analogous reactions in the literature.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product (Fused Aza-ring System) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10 mol%), O₂ (1 atm) | DMF | 100 | 24 | Benzo[h]quinoline derivative | N/A |

| 2 | TfOH (1.1 equiv) | CH₂Cl₂ | 25 | 12 | Tetrahydrobenzo[h]quinoline derivative | N/A |

| 3 | hν (350 nm), Acetone | Acetonitrile | 25 | 48 | Cyclized photoproduct | N/A |

| 4 | Rh(I) catalyst, H₂ (1 atm) | Toluene | 80 | 16 | Hydroaminated cyclized product | N/A |

This table is illustrative and based on potential reaction pathways. N/A indicates that specific data is not available in the reviewed literature.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Selectivity

The future synthesis of 1-Amino-5-vinylnaphthalene will likely focus on developing more efficient, selective, and sustainable methods. Current synthetic approaches often involve multi-step processes that may lack the desired atom economy and can be challenging to scale up. Future research should explore novel catalytic systems and reaction engineering to overcome these limitations.

Key research avenues include:

Direct C-H Vinylation: Investigating transition-metal-catalyzed C-H vinylation of 1-aminonaphthalene would be a highly efficient strategy, eliminating the need for pre-functionalized starting materials.

Advanced Coupling Reactions: The development of more robust palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, with improved catalyst turnover numbers and milder reaction conditions, could enhance yield and purity.

Enzymatic and Biocatalytic Routes: Exploring enzymatic pathways could offer unparalleled selectivity and environmentally benign reaction conditions, aligning with the principles of green chemistry.

Flow Chemistry: The implementation of continuous flow synthesis could provide better control over reaction parameters, improve safety, and facilitate scalable production with high consistency.

These advanced synthetic methodologies are crucial for making 1-Amino-5-vinylnaphthalene more accessible for both fundamental research and industrial applications.

Advanced Mechanistic Elucidation using Time-Resolved Spectroscopy and Advanced Computational Methods

A thorough understanding of the photophysical and electronic properties of 1-Amino-5-vinylnaphthalene is fundamental to its application in optoelectronic devices. Future research will heavily rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling.

Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption and time-resolved fluorescence spectroscopy will be instrumental in mapping the excited-state dynamics of the molecule. mdpi.com These studies can reveal crucial information about:

Intramolecular charge transfer (ICT) characteristics.

Fluorescence lifetimes and quantum yields in various solvent environments. mdpi.com

Non-radiative decay pathways that compete with fluorescence.

The influence of the amino and vinyl groups on the excited states of the naphthalene (B1677914) core.

Computational Methods: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be essential for providing a theoretical framework to complement experimental findings. jeires.comresearchgate.netutq.edu.iqresearchgate.net These methods can be used to:

Predict the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). iucr.org

Calculate the electronic absorption and emission spectra.

Simulate the molecular geometry in both ground and excited states.

Elucidate the nature of electronic transitions and the character of excited states.

The table below presents DFT-calculated electronic properties for various aminonaphthalene derivatives, illustrating the type of data that could be generated for 1-Amino-5-vinylnaphthalene to guide materials design. jeires.comresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-Amino-naphthalene-1-ol (4ANO) | -5.12 | -1.11 | 4.01 | jeires.comresearchgate.net |

| Naphthalene-4-diamine (N4D) | -4.87 | -0.98 | 3.89 | jeires.comresearchgate.net |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -5.55 | -1.74 | 3.81 | jeires.comresearchgate.net |

Development of Next-Generation Functional Materials with Tailored Opto-electronic Properties

The vinyl group of 1-Amino-5-vinylnaphthalene makes it an ideal monomer for the synthesis of novel polymers with tunable optoelectronic properties. The resulting poly(1-Amino-5-vinylnaphthalene) and its copolymers could find applications in a variety of electronic and photonic devices. mdpi.com

Future research in this area will focus on:

Controlled Polymerization Techniques: Utilizing methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) to synthesize polymers with controlled molecular weights, narrow dispersity, and defined architectures (e.g., block copolymers, star polymers).

Copolymerization Strategies: Copolymerizing 1-Amino-5-vinylnaphthalene with other functional monomers to precisely tune the bandgap, charge transport characteristics, and photophysical properties of the resulting materials.

Device Fabrication and Characterization: Incorporating these novel polymers as active layers in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and chemical sensors. The amino group can serve as a recognition site for analytes, leading to changes in the polymer's fluorescence upon binding.

The properties of poly(1-vinylnaphthalene) provide a baseline for understanding the potential of its amino-functionalized counterpart.

| Property | Value | Significance | Reference |

|---|---|---|---|

| Average Molecular Weight (Mw) | ~30,000 g/mol | Influences mechanical and processing properties. | sigmaaldrich.com |

| Melting Temperature (Tm) | 148 °C | Indicates thermal stability. | sigmaaldrich.com |

| Application | Hole transporter | Suggests potential use in electronic devices. | sigmaaldrich.com |

Integration into Supramolecular Assemblies and Nanostructured Materials

The combination of the aromatic naphthalene core and the hydrogen-bonding amino group makes 1-Amino-5-vinylnaphthalene a compelling candidate for building supramolecular structures. mdpi.comnih.gov Non-covalent interactions, such as π-π stacking and hydrogen bonding, can drive the self-assembly of this molecule or its derivatives into well-defined nanostructures like fibers, ribbons, and vesicles. researchgate.net

Future research directions include:

Molecular Design of Building Blocks: Chemically modifying the amino group with peptides, fatty acids, or other recognition motifs to program the self-assembly process. nih.gov For instance, creating naphthalene-dipeptide structures can lead to the formation of hydrogels. warwick.ac.uk

Controlling Assembly Pathways: Investigating how external factors like solvent polarity, pH, and temperature can be used to control the morphology and properties of the resulting supramolecular materials.

Functional Supramolecular Gels: Developing organogels or hydrogels from 1-Amino-5-vinylnaphthalene derivatives for applications in sensing, where the fluorescence of the naphthalene unit can signal the binding of specific analytes. rsc.org

Design of Smart Materials Responsive to External Stimuli

"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. frontiersin.orgnih.govnih.gov The inherent functionalities of 1-Amino-5-vinylnaphthalene make it an excellent platform for creating such stimuli-responsive systems. nih.govnih.govsemanticscholar.org

Key research opportunities involve:

pH-Responsive Materials: The amino group is inherently pH-sensitive. Polymers and supramolecular assemblies incorporating this unit could exhibit reversible changes in their solubility, conformation, or fluorescence in response to pH changes. mdpi.comhacettepe.edu.tr This could be exploited for applications in drug delivery or environmental sensing.

Photo-responsive Systems: The naphthalene core can be leveraged to create materials that respond to light. For example, photo-induced switching of fluorescence or conformational changes could be engineered.

Multi-Responsive Systems: Integrating 1-Amino-5-vinylnaphthalene into more complex systems could yield materials that respond to multiple stimuli simultaneously, such as pH and temperature, or light and chemical analytes, leading to more sophisticated and functional "smart" devices. hacettepe.edu.tr

Q & A

Q. Validation :

- Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR.

- Yield Optimization : Screen catalysts (e.g., Pd(OAc)) and solvents (e.g., DMF, toluene) using Design of Experiments (DoE) to maximize efficiency.

- Literature Alignment : Cross-reference synthetic protocols with peer-reviewed studies using databases like PubMed and TOXCENTER, adhering to inclusion criteria for reaction conditions and yields .

Advanced Question: How can researchers resolve contradictions in reported toxicological data for 1-amino-5-vinylnaphthalene?

Methodological Answer:

Contradictions often arise from variability in experimental design or bias. Address this by:

Risk of Bias Assessment : Apply standardized tools (e.g., Tables C-6/C-7 from ):

| Risk of Bias Criteria | Response (Yes/No) |

|---|---|

| Were all measured outcomes reported? | Yes/No |

| Was dose randomization adequate? | Yes/No |

Data Harmonization : Re-analyze raw data using meta-analytical frameworks to account for confounders (e.g., exposure duration, species-specific responses).

Mechanistic Validation : Conduct in vitro assays (e.g., cytochrome P450 inhibition) to confirm metabolic pathways implicated in toxicity disparities .

Basic Question: What in vitro or in vivo models are appropriate for preliminary toxicity screening?

Methodological Answer:

Select models based on exposure routes and endpoints:

-

Inhalation/Oral Exposure : Use rodent models (e.g., Sprague-Dawley rats) for systemic toxicity assessment, monitoring hepatic/renal effects .

-

Cell-Based Assays : Human hepatocyte lines (e.g., HepG2) for metabolic profiling; prioritize endpoints like oxidative stress (ROS detection) and apoptosis (caspase-3 activation).

-

Inclusion Criteria : Refer to Table B-1 () for standardized health outcomes:

Health Outcome Relevant Effects Hepatic/Renal Effects ALT/AST levels, creatinine Respiratory Effects Lung histopathology

Advanced Question: How can environmental degradation pathways of 1-amino-5-vinylnaphthalene be systematically analyzed?

Methodological Answer:

Degradation Studies :

- Photolysis : Exclude to UV-Vis light (λ = 254–365 nm) in aqueous/organic matrices; quantify by HPLC-MS.

- Biodegradation : Use soil microcosms or activated sludge; track metabolites via LC-QTOF-MS.

Partitioning Analysis : Measure log (octanol-water coefficient) and soil adsorption () to predict environmental mobility .

Monitoring : Deploy GC-MS for air/water matrices; validate against EPA SW-846 methods .

Methodological Question: How to design a systematic review on the health effects of 1-amino-5-vinylnaphthalene?

Q. Steps :

Literature Search : Use PubMed/NTRL with query strings ():

("1-amino-5-vinylnaphthalene" OR "C1-naphthalenes") AND ("toxicity" OR "pharmacokinetics")

Screening : Apply PRISMA guidelines and inclusion criteria (Table B-1, ).

Data Extraction : Use Covidence or Rayyan to collate dose-response data.

Evidence Synthesis : Rate confidence levels ():

- High Confidence : ≥3/4 bias criteria met.

- Low Confidence : ≤1/4 criteria met.

Advanced Question: What mechanistic insights are critical for studying biological interactions of 1-amino-5-vinylnaphthalene?

Methodological Answer:

Receptor Binding : Perform molecular docking (e.g., AutoDock Vina) to predict affinity for aryl hydrocarbon receptor (AhR) or estrogen receptor-alpha.

Transcriptomic Profiling : Use RNA-seq to identify dysregulated pathways (e.g., Nrf2-mediated oxidative stress).

Epigenetic Effects : Assess DNA methylation (bisulfite sequencing) or histone modification (ChIP-seq) in exposed cell lines .

Data Analysis Question: How to assess confidence in toxicological studies of 1-amino-5-vinylnaphthalene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.